1-(Dimethoxymethyl)-2-methylbenzene
Overview
Description
The compound “1-(Dimethoxymethyl)-2,4-dimethoxybenzene” is similar to the one you’re asking about . It has a molecular weight of 212.25 and is stored at refrigerated temperatures . It’s important to note that the properties of “1-(Dimethoxymethyl)-2-methylbenzene” could be different.
Synthesis Analysis
Dimethoxymethane (DMM), a compound with a similar structure, can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A molecularly defined Ni (II) complex can catalyze the direct condensation reaction of methanol with paraformaldehyde .Scientific Research Applications
Analytical Chemistry Applications
1-(Dimethoxymethyl)-2-methylbenzene and its related compounds have applications in analytical chemistry. McLellan and Thornalley (1992) described the use of 1,2-diamino-4,5-dimethoxybenzene derivatives for a chromatographic fluorimetric assay of methylglyoxal in chemical and biological systems. This demonstrates its utility in the precise detection and measurement of specific compounds in complex mixtures (McLellan & Thornalley, 1992).
Chemical Synthesis and Organic Chemistry
Compounds structurally similar to this compound play a significant role in organic synthesis. Aitken et al. (2016) explored the regioselective bromination of1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones. This research indicates the potential of such compounds in creating new chemical structures, particularly in the field of organic synthesis and development of novel molecules (Aitken et al., 2016).
Medical and Biological Research
In medical and biological research, derivatives of this compound are explored for their potential applications. For example, Costa et al. (2019) investigated aromatic bisabolane derivatives, including compounds structurally related to this compound, for their lipid-reducing activity in marine sponges. This suggests their potential role in the treatment of lipid metabolic disorders and obesity (Costa et al., 2019).
Materials Science
In the field of materials science, derivatives of this compound are used in developing new materials. Zhang et al. (2017) explored annulated dialkoxybenzenes, similar to this compound, as catholyte materials for non-aqueous redox flow batteries. They found that incorporating bicyclic substitutions and ether chains into these compounds resulted in novel molecules with improved solubility and chemical stability, which are crucial for efficient energy storage and conversion (Zhang et al., 2017).
Environmental Chemistry
In environmental chemistry, derivatives of this compound are investigated for their role in processes like pyrolysis and decomposition. Kuroda (2002) examined the mass spectra of 1,2-dimethoxybenzenes related to the pyrolysis products of guaiacyl lignin, indicating the relevance of such compounds in understanding the breakdown of complex organic materials and their potential environmental impact (Kuroda, 2002).
Safety and Hazards
Future Directions
The future directions for a compound like “1-(Dimethoxymethyl)-2-methylbenzene” would depend on its potential applications. For instance, if it has pharmaceutical applications, future research could focus on improving its synthesis, understanding its mechanism of action, and assessing its safety profile .
properties
IUPAC Name |
1-(dimethoxymethyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYPLHYCMMUGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535339 | |
Record name | 1-(Dimethoxymethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58378-32-8 | |
Record name | 1-(Dimethoxymethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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